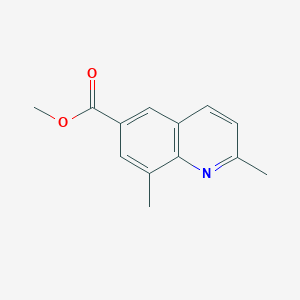
Methyl 2,8-dimethylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,8-dimethylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good substrate scope and high yields . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using metal catalysts such as rhodium, ruthenium, palladium, cobalt, and nickel. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,8-dimethylquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-diones, while substitution reactions can produce various substituted quinoline derivatives .
Applications De Recherche Scientifique
Methyl 2,8-dimethylquinoline-6-carboxylate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are studied for their potential as anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial agents . They are also used in the development of drugs for treating diseases such as tuberculosis and COVID-19 .
Mécanisme D'action
The mechanism of action of methyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective in treating cancer and infectious diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to methyl 2,8-dimethylquinoline-6-carboxylate include other quinoline derivatives such as 4-hydroxy-2-quinolones, 2-alkylquinolines, and quinoline-2,4-diones .
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 8, along with a carboxylate group at position 6, distinguishes it from other quinoline derivatives and may contribute to its unique pharmacological properties .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-8-6-11(13(15)16-3)7-10-5-4-9(2)14-12(8)10/h4-7H,1-3H3 |
Clé InChI |
GRDYIFPZGVYGIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


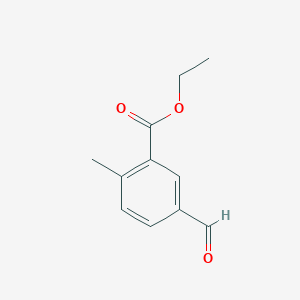

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)

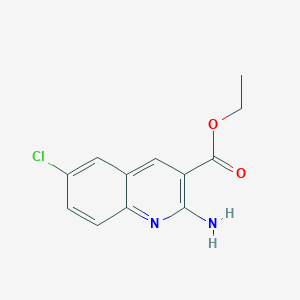

![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
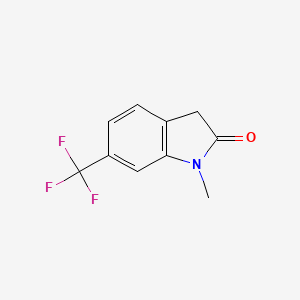
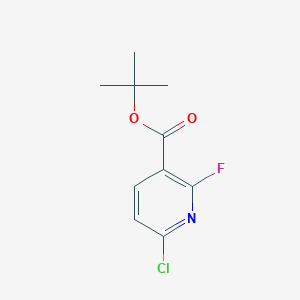
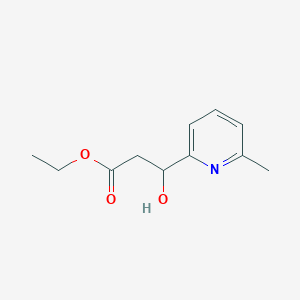
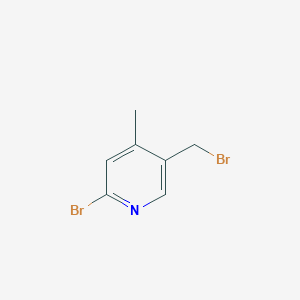
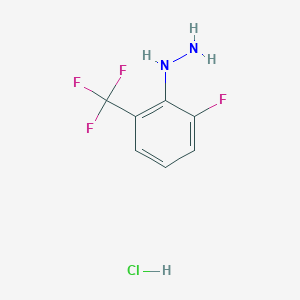
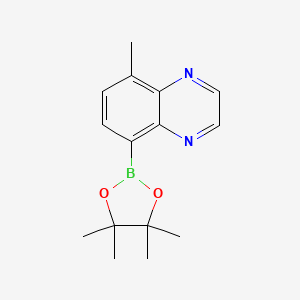
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
